molecular formula C18H17ClN2O2S B14983212 2-Methylpropyl {[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate

2-Methylpropyl {[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate

Cat. No.: B14983212
M. Wt: 360.9 g/mol
InChI Key: ZMVMDCQWPUWRAR-UHFFFAOYSA-N
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Description

2-METHYLPROPYL 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a pyridine ring substituted with a cyanide group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to suit the specific requirements of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-METHYLPROPYL 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an alkane or an amine.

Scientific Research Applications

2-METHYLPROPYL 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-METHYLPROPYL 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETATE exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and compounds with cyanide or chlorophenyl groups. Examples include:

  • 2-METHYLPROPYL 2-{[6-(4-BROMOPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETATE
  • 2-METHYLPROPYL 2-{[6-(4-FLUOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETATE

Uniqueness

The uniqueness of 2-METHYLPROPYL 2-{[6-(4-CHLOROPHENYL)-3-CYANOPYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H17ClN2O2S

Molecular Weight

360.9 g/mol

IUPAC Name

2-methylpropyl 2-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C18H17ClN2O2S/c1-12(2)10-23-17(22)11-24-18-14(9-20)5-8-16(21-18)13-3-6-15(19)7-4-13/h3-8,12H,10-11H2,1-2H3

InChI Key

ZMVMDCQWPUWRAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CSC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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